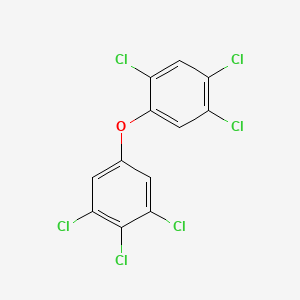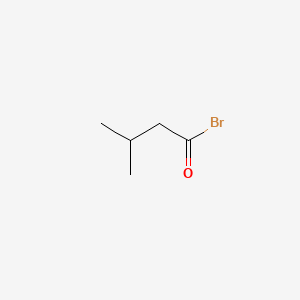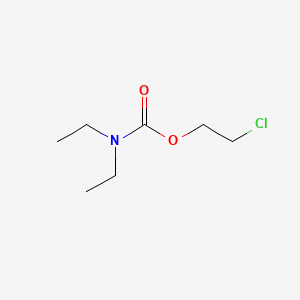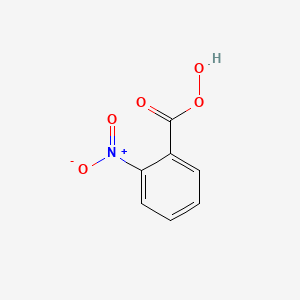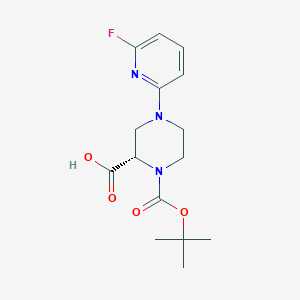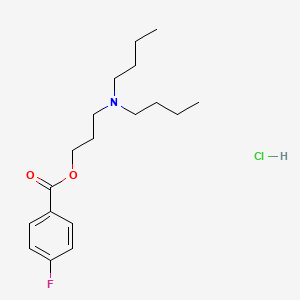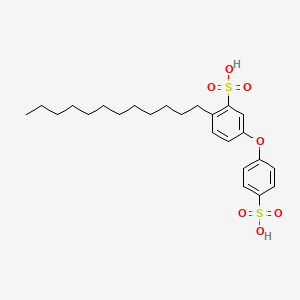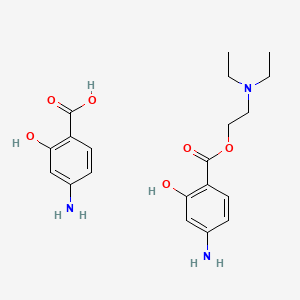
Pascaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pascaine is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a low molecular weight polyamine, which plays a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pascaine typically involves the reaction of specific amines with aldehydes or ketones under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired polyamine structure. The reaction conditions, such as temperature, pH, and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of this compound.
Chemical Reactions Analysis
Types of Reactions
Pascaine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and hydroxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as substituted amines, aldehydes, and ketones, which have their own unique properties and applications.
Scientific Research Applications
Pascaine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in cellular processes such as cell growth and differentiation.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
Pascaine exerts its effects by interacting with specific molecular targets within cells. It can bind to nucleic acids and proteins, influencing their structure and function. This interaction can modulate various cellular pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Pascaine is similar to other polyamines such as putrescine, spermidine, and spermine. it is unique in its specific binding affinities and effects on cellular processes. Unlike other polyamines, this compound has been shown to have distinct effects on gene expression and protein synthesis.
List of Similar Compounds
- Putrescine
- Spermidine
- Spermine
Properties
CAS No. |
15767-73-4 |
|---|---|
Molecular Formula |
C20H27N3O6 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
4-amino-2-hydroxybenzoic acid;2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C13H20N2O3.C7H7NO3/c1-3-15(4-2)7-8-18-13(17)11-6-5-10(14)9-12(11)16;8-4-1-2-5(7(10)11)6(9)3-4/h5-6,9,16H,3-4,7-8,14H2,1-2H3;1-3,9H,8H2,(H,10,11) |
InChI Key |
HRACVNXTSHEBIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)O.C1=CC(=C(C=C1N)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



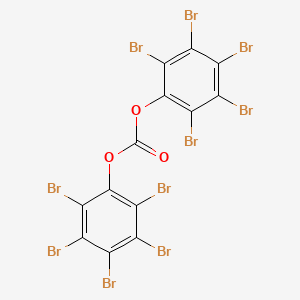

![1-Azaspiro[2.7]decane](/img/structure/B13734906.png)
